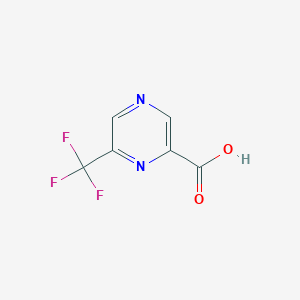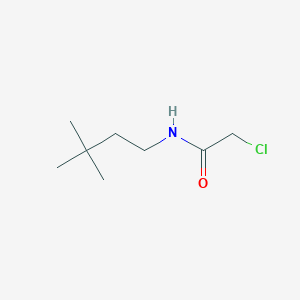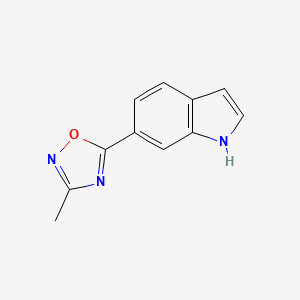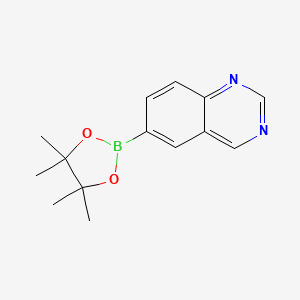
6-(Trifluoromethyl)pyrazine-2-carboxylic acid
Overview
Description
6-(Trifluoromethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H3F3N2O2 . It has a molecular weight of 192.1 and is typically stored in a dry environment at 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent . Another method involves the reaction of methyl 3-chloropyrazine-2-carboxylate with copper (I) iodide in dimethylformamide (DMF) and toluene, followed by the addition of methyl 2-(fluorosulfonyl) difluoroacetate at 100°C .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3F3N2O2/c7-6(8,9)4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13) . This indicates the presence of six carbon atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms in the molecule .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)pyrazine-2-carboxylic acid is a solid compound . It has a molecular weight of 192.1 and is typically stored in a dry environment at 2-8°C .Scientific Research Applications
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries. The major use of these derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
- Summary of Application : Trifluoromethylpyridine carboxylic acid derivatives are used in thermodynamic studies .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the binding processes are spontaneous and hydrogen bonding and van der Waals force play an important role in the binding processes .
- Results or Outcomes : The complexes bind to CT-DNA through the intercalation mode .
-
Biological Macromolecule Binding
- Summary of Application : Trifluoromethylpyridine carboxylic acid derivatives can bind to biological macromolecules .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the N, O chelating structure increases the binding properties of the complexes with biological macromolecules .
- Results or Outcomes : Complex 1 with N, O chelated five-membered ring showed higher binding efficacy toward these biomolecules .
-
Intermediate in Organic Synthesis
- Summary of Application : “6-(Trifluoromethyl)pyrazine-2-carboxylic acid” can be used as an intermediate in organic synthesis .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the compound is available for purchase, suggesting its use in various chemical reactions .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactions being performed .
-
- Summary of Application : Pyrazine-2,3-dicarboxylic acid, a compound structurally similar to “6-(Trifluoromethyl)pyrazine-2-carboxylic acid”, has been used as a starting compound for the synthesis of other compounds .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactions being performed .
Safety And Hazards
properties
IUPAC Name |
6-(trifluoromethyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTQESYINDCIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)pyrazine-2-carboxylic acid | |
CAS RN |
1060812-74-9 | |
| Record name | 6-(trifluoromethyl)pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)





![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)




![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)
